molecular formula C17H16N4O2S3 B2454725 N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 877642-48-3

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2454725
CAS RN: 877642-48-3
M. Wt: 404.52
InChI Key: YGOPBOBYJGYANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16N4O2S3 and its molecular weight is 404.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

A study by Toma et al. (2017) investigated thiazolo[3,2-b][1,2,4]triazole derivatives, closely related to the compound , for their anti-inflammatory properties. They synthesized a series of these derivatives and found that some exhibited significant anti-inflammatory activity (Toma et al., 2017).

Antibacterial Activity

Research by Bărbuceanu et al. (2009) focused on synthesizing thiazolo[3,2-b][1,2,4]triazole compounds incorporating diphenylsulfone moieties. They examined these compounds for their antibacterial effects and found potential antibacterial properties against various standard bacterial strains (Bărbuceanu et al., 2009).

Antiproliferative Activity

A study by Narayana et al. (2010) synthesized thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity. They identified compounds with promising activity, potentially useful in cancer treatment (Narayana et al., 2010).

Anticancer Evaluation

Lesyk et al. (2007) developed new thiazolo[3,2-b][1,2,4]triazol-6-ones and tested their anticancer activity. They discovered that some compounds exhibited significant activity against various cancer cell lines, including renal, leukemia, colon, breast, and melanoma cancers (Lesyk et al., 2007).

Carbonic Anhydrase Inhibition

Alafeefy et al. (2015) researched sulfonamides incorporating triazolo[3,4-b][1,3,4]thiadiazinyl moieties, related to the compound , as inhibitors of human carbonic anhydrase isozymes. These sulfonamides showed inhibitory activity, particularly against tumor-associated isozymes, which can be significant in cancer research (Alafeefy et al., 2015).

Insecticidal Agents

Soliman et al. (2020) synthesized sulfonamide thiazole derivatives to evaluate their potential as insecticidal agents against the cotton leafworm. They found that some compounds showed potent toxic effects, indicating their utility in pest control (Soliman et al., 2020).

Synthesis and Structural Studies

Several studies focused on the synthesis and structural characterization of compounds related to N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide. These include research by Malmström et al. (2012) on thiophene-2-sulfonamides as cdk5/p25 inhibitors, and studies on the synthesis of thiazolo[3,2-b][1,2,4]triazoles with potential biological activities (e.g., Köysal et al., 2004; Muralikrishna et al., 2014) (Malmström et al., 2012); (Köysal et al., 2004); (Muralikrishna et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit top1, a topoisomerase enzyme . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other drugs.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities with potent ic50 values against certain cell lines . This suggests that the compound may have potential anticancer properties.

properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S3/c1-12-4-6-13(7-5-12)16-19-17-21(20-16)14(11-25-17)8-9-18-26(22,23)15-3-2-10-24-15/h2-7,10-11,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPBOBYJGYANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.